molecular formula C12H14N4O2 B2526297 N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235079-38-5

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2526297
CAS No.: 1235079-38-5
M. Wt: 246.27
InChI Key: QULZXLKNSZMOAG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 2-methoxybenzyl group in this compound adds to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the 2-Methoxybenzyl Group: This step involves the reaction of the triazole intermediate with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It has been used in studies related to cell signaling pathways and as a tool to investigate biological processes.

    Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules or materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A potent serotonin receptor agonist with hallucinogenic properties.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another serotonin receptor agonist with similar properties to 25I-NBOMe.

Uniqueness

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole core, which imparts different chemical and biological properties compared to the phenethylamine derivatives. The triazole ring can engage in various interactions with biological targets, making it a versatile scaffold for drug design and development.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZXLKNSZMOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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